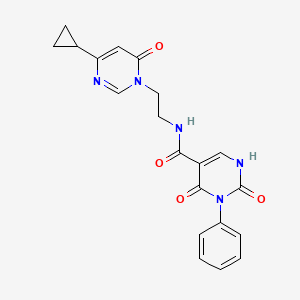
N-(2-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound. It likely contains an acetylphenyl group (a phenyl group with an acetyl substituent), a benzodioxine group (a type of aromatic ether), and a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The acetylphenyl group would provide an aromatic ring structure, the benzodioxine would provide another aromatic ring with an ether linkage, and the sulfonamide group would provide a sulfur-nitrogen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research has highlighted the synthesis of N-substituted sulfonamides bearing the benzodioxane moiety, aimed at investigating their antibacterial potential. A study conducted by Abbasi et al. (2016) developed compounds that exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. These compounds were synthesized by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, followed by reactions with alkyl/aralkyl halides, resulting in N-substituted-N-(2,3dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides. The compounds were characterized using spectral data and tested for antibacterial activity, demonstrating significant therapeutic potential (Abbasi et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Another dimension of research involving this compound pertains to its role in enzyme inhibition, which has implications for therapeutic applications. Abbasi et al. (2019) synthesized a series of sulfonamides with benzodioxane and acetamide moieties to explore their enzyme inhibitory potential. The compounds were tested against α-glucosidase and acetylcholinesterase (AChE), showcasing substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE. This study suggests the potential of these compounds in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Anti-diabetic Potential
Further extending the scope of scientific research, some compounds synthesized with the benzodioxane sulfonamide framework have been evaluated for their anti-diabetic potential. A study aimed at synthesizing and evaluating the anti-diabetic potentials of new sulfonamide derivatives incorporating the benzodioxane nucleus revealed weak to moderate inhibitory activities against the α-glucosidase enzyme. This research opens avenues for developing therapeutic agents for type-2 diabetes management (Abbasi et al., 2023).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information on the intended use of this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be safe to handle. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11(18)13-4-2-3-5-14(13)17-23(19,20)12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBICYLHFPVIBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide](/img/structure/B2816588.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2816589.png)

![N,N,4-Trimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2816593.png)


![3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid](/img/structure/B2816596.png)
![3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2816597.png)

![Methyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2816601.png)
![N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2816602.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2816606.png)
![1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B2816607.png)
